7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one
Description
Properties
IUPAC Name |
7-methyl-1,3-dihydro-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-3-2-4(11)8-6-5(7-3)9-12-10-6/h2H,1H3,(H,7,9)(H,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBABPLHQURZLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C2C(=N1)NON2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901189246 | |
| Record name | 7-Methyl-1H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68278-52-4 | |
| Record name | 7-Methyl-1H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68278-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-1H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
-
Condensation : The β-diketone (e.g., pentane-2,4-dione) reacts with the diamine group of 1 , forming a Schiff base intermediate.
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Cyclization : Intramolecular nucleophilic attack by the secondary amine on the carbonyl group induces ring closure, yielding the diazepin-5(8H)-one scaffold.
The methyl group at the 7-position originates from the β-diketone’s methyl substituent. For example, using pentane-2,4-dione introduces a methyl group at C7 during cyclization.
Optimization Parameters
Table 1: Representative Reaction Conditions
| β-Diketone | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pentane-2,4-dione | Ethanol | 80 | 72 |
| 3-Methylpentane-2,4-dione | Acetonitrile | 70 | 68 |
| Catalyst | Solvent | Time (h) | Yield* (%) |
|---|---|---|---|
| H<sub>3</sub>PMo<sub>12</sub>O<sub>40</sub> | Ethanol | 4 | ~60 |
| PTSA | DMF | 6 | ~50 |
*Theoretical yields based on benzodiazepine syntheses.
Post-Functionalization of Preformed Oxadiazoles
Ring Expansion of Imidazo-Oxadiazoles
Intermediate imidazo[1,2-c]pyrimidines, synthesized from malononitrile derivatives and ethane-1,2-diamine, undergo oxidative ring expansion with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield triazepines. Adapting this method:
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Treat with DDQ in dichloromethane to induce C–N bond cleavage and diazepine ring formation.
Challenges : Controlling regioselectivity and avoiding over-oxidation.
Mechanochemical Synthesis
Emerging techniques like ball-milling offer solvent-free alternatives:
Chemical Reactions Analysis
Types of Reactions
7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with oxadiazole and diazepine moieties exhibit promising anticancer properties. In vitro studies have shown that derivatives of 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that modifications to the diazepine ring could enhance cytotoxicity against specific cancer cell lines .
Neuropharmacology
Another significant application of this compound lies in neuropharmacology. The structural features of 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one suggest potential interactions with neurotransmitter systems. Preliminary studies have indicated its efficacy as an anxiolytic agent by modulating GABAergic pathways . This aspect opens avenues for developing new treatments for anxiety and related disorders.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Research has shown that certain derivatives can exhibit significant antibacterial and antifungal effects. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Applications in Materials Science
In addition to its biological applications, 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one has potential uses in materials science. Its ability to form stable complexes with metal ions can be leveraged in the development of novel materials for sensors and catalysis.
Case Study: Metal Complexation
A study explored the complexation of this compound with transition metals such as copper and nickel. The resulting metal-organic frameworks demonstrated enhanced thermal stability and catalytic activity in organic transformations . This finding suggests that the compound could serve as a precursor for advanced materials in nanotechnology.
Mechanism of Action
The mechanism by which 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 2: Functional Properties
Biological Activity
7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one is a heterocyclic compound characterized by a unique fusion of oxadiazole and diazepine rings. This compound is gaining attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on various studies and research findings.
- Molecular Formula : C₆H₆N₄O₂
- Molar Mass : 166.14 g/mol
- CAS Number : 68278-52-4
The exact mechanism of action of 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one remains largely unknown due to limited specific studies. However, compounds with oxadiazole and diazepine moieties have been reported to exhibit diverse biological activities through various mechanisms such as enzyme inhibition and modulation of receptor activities.
Antimicrobial Activity
Research indicates that oxadiazole derivatives can exhibit significant antimicrobial properties. For example:
- A study highlighted the effectiveness of oxadiazole-containing compounds against various bacterial strains. The presence of the oxadiazole ring enhances the lipophilicity and bioavailability of these compounds, which is crucial for their antimicrobial efficacy .
Anticancer Activity
Several studies have investigated the anticancer potential of oxadiazole derivatives:
- In vitro assays demonstrated that certain oxadiazole derivatives exhibited cytotoxic effects against cancer cell lines such as A-549 (lung cancer) and PC-3 (prostate cancer). These compounds displayed moderate to high potency at micromolar concentrations .
- The structural features of 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one may contribute to its ability to inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one can be influenced by its structural components:
- Oxadiazole Ring : Known for its electron-withdrawing properties which enhance the reactivity towards biological targets.
- Diazepine Ring : Provides structural stability and may influence binding interactions with biological macromolecules.
Case Studies
- Antitubercular Activity : A recent study focused on synthesizing new oxadiazole compounds as potential EthR inhibitors for tuberculosis treatment. The synthesized compounds showed promising results in inhibiting Mycobacterium tuberculosis with low micromolar EC values .
- Monoamine Oxidase Inhibition : Compounds similar to 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one were tested for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Some derivatives exhibited significant inhibitory activity at concentrations ranging from to M .
Research Applications
The unique structure of 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one makes it a valuable scaffold in drug discovery:
- Medicinal Chemistry : Its derivatives are being explored for their potential as therapeutic agents against various diseases.
- Material Science : Due to its unique chemical properties, it may also find applications in developing novel materials.
Q & A
Q. What synthetic methodologies are effective for preparing 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one and its analogs?
Synthesis typically involves heterocyclic condensation and regioselective functionalization. For example:
- Chlorination and substitution : 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine can be reacted with sodium tert-butylsulfide to introduce sulfur-based substituents, followed by selective chlorination to yield mono- or bis-functionalized derivatives .
- Stepwise cyclization : Reaction of diaminofurazan with pyrrolo[1,2-a]pyrazinetrione derivatives under carbodiimide-mediated conditions facilitates cyclization to form angular fused systems .
- Key challenges : Regioselectivity in halogenation and stability of intermediates during ring closure require precise temperature control (e.g., 0–5°C for chlorination) .
Q. How is the molecular structure of this compound validated in academic research?
Structural confirmation relies on multimodal spectroscopic and crystallographic techniques:
- NMR and IR spectroscopy : Characteristic peaks for the oxadiazole ring (e.g., C=N stretching at ~1600 cm⁻¹) and diazepine moiety (N-H bending at ~1500 cm⁻¹) are critical .
- X-ray crystallography : Resolves fused heterocyclic geometry, as demonstrated for Re(I) complexes with analogous [1,2,5]oxadiazolo scaffolds .
- Mass spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+H]⁺ ion for C₆H₇N₅O₂ at m/z 181.06) .
Advanced Research Questions
Q. What computational strategies predict the biological targets of [1,2,5]oxadiazolo-diazepine derivatives?
- In silico target profiling : Tools like IT Microcosm screen against bacterial targets (e.g., S. aureus DNA ligase or methionyl-tRNA synthetase) by docking to active sites. For example, KD34 (a structural analog) showed dual-target inhibition potential via molecular dynamics simulations .
- Pharmacophore modeling : Aligns electronic and steric features with kinase A-loop regulatory sites (e.g., p38 MAP kinase), guiding analog design to enhance allosteric modulation .
Q. How are structure-activity relationships (SAR) analyzed for kinase inhibition?
SAR studies focus on:
- Substituent effects : Di-substitution at positions 5 and 6 (e.g., aryl or heteroaryl groups) enhances p38 MAP kinase inhibition. For instance, analogs with 5-phenyl-6-pyrrolyl groups achieved IC₅₀ values <100 nM in IL-1β secretion assays .
- Scaffold rigidity : Fused oxadiazole-diazepine systems improve binding to hydrophobic pockets, as shown by comparative IC₅₀ data against flexible analogs .
- Allosteric vs. orthosteric binding : Competitive radioligand assays differentiate binding modes, with non-competitive inhibitors showing prolonged residence times in SPR studies .
Q. What strategies address synthetic challenges like regioselectivity in functionalization?
- Temperature-controlled reactions : Chlorination at 0°C yields mono-chlorinated products, while 25°C favors bis-chlorination .
- Protecting group strategies : Temporary protection of amino groups (e.g., acetylation) prevents unwanted side reactions during cyclization .
- Catalytic ring-opening : Triethylamine-catalyzed reactions with alcohols/amines selectively modify electrophilic centers in [1,2,5]oxadiazolo derivatives .
Data Highlights
| Property | Example Data | Source |
|---|---|---|
| Synthetic Yield | 72–89% for sulfenylchloride derivatives | |
| Kinase Inhibition (IC₅₀) | 85 nM for p38 MAP kinase (di-substituted) | |
| Antibacterial Activity | MIC = 2 µg/mL (KD34 vs. S. aureus) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
